N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a benzodioxole moiety. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Morpholine Ring: This step involves the reaction of the intermediate with morpholine under suitable conditions.
Final Coupling: The final step involves coupling the intermediate with the carboxamide group to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-1,3-benzodioxole-5-carboxamide
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
- 2-(arylamino)-N-(4-(morpholino-sulfonyl)phenyl)acetamides
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H22N2O6S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[2-(4-morpholin-4-ylsulfonylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H22N2O6S/c23-20(16-3-6-18-19(13-16)28-14-27-18)21-8-7-15-1-4-17(5-2-15)29(24,25)22-9-11-26-12-10-22/h1-6,13H,7-12,14H2,(H,21,23) |
InChI Key |
CJAMAGHUHNIPLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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